N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide

Lipophilicity Drug-likeness Permeability

This research intermediate offers a distinct 4-ethoxy substituent that bridges the lipophilicity gap between 4-methoxy (XLogP3 0.4) and 4-chloro (1.0) analogs, enabling precise SAR exploration without halogen-related toxicity. Its elevated TPSA (~94.3 Ų vs. 52.7 Ų for chloro/fluoro analogs) and three H-bond acceptors provide a unique permeability profile for CNS drug discovery, hERG counter-screening, and in silico model validation. Supplied at ≥97% purity, it is ideal for programs requiring halogen-free lead optimization.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 1024420-58-3
Cat. No. B2575844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide
CAS1024420-58-3
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
InChIInChI=1S/C14H19N3O3/c1-2-20-13-5-3-12(4-6-13)15-14(19)17-9-7-16(11-18)8-10-17/h3-6,11H,2,7-10H2,1H3,(H,15,19)
InChIKeyIQMFBKLQUHFAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-formylpiperazine-1-carboxamide (CAS 1024420-58-3): Physicochemical Identity and Scaffold Context


N-(4-Ethoxyphenyl)-4-formylpiperazine-1-carboxamide (CAS 1024420-58-3, MFCD06199177) is a synthetic small molecule belonging to the N-aryl-4-formylpiperazine-1-carboxamide class, defined by a piperazine ring bearing a 4-formyl substituent and an N-aryl urea-type linkage to a para-ethoxyphenyl group [1]. Its molecular formula is C₁₄H₁₉N₃O₃ with a molecular weight of 277.32 g/mol, and its computed lipophilicity (XLogP3-AA) is 0.7 [1]. The compound is supplied as a research intermediate with a minimum purity specification of 95–97% (NLT 97%) from multiple non-excluded vendors . This scaffold is recognized within medicinal chemistry as a privileged structure for targets including chemokine receptors (CCR2), fatty acid amide hydrolase (FAAH), and androgen receptors, though quantitative bioactivity data for this specific derivative remain absent from the peer-reviewed primary literature [2].

Why N-(4-Ethoxyphenyl)-4-formylpiperazine-1-carboxamide Cannot Be Freely Swapped with In-Class Analogs


Within the 4-formylpiperazine-1-carboxamide series, even a single atom or functional-group change at the N-aryl para position produces substantial shifts in lipophilicity (XLogP3 ranging from 0.4 to 2.3), hydrogen-bond acceptor count (2 vs. 3), and topological polar surface area (TPSA spanning 52.6 to ~94.3 Ų) [1]. The target compound's 4-ethoxy substituent is not simply a larger methoxy; it introduces an additional methylene unit that alters rotatable bond count (3 vs. 1–2), TPSA (~94.3 vs. 52.7–61.9 Ų), and H-bond acceptor count (3 vs. 2 for the chloro and butyl analogs) relative to the closest comparators [2][3]. These physicochemical parameters directly govern membrane permeability, solubility, metabolic stability, and off-target binding propensity—meaning that substituting this compound with the 4-methoxy, 4-chloro, or 4-fluoro analog without re-optimization can lead to divergent pharmacokinetic profiles, altered target engagement, or loss of efficacy in any established SAR series [4]. The unique ethoxy oxygen also contributes a distinct electron-donating resonance effect and metabolic vulnerability (O-dealkylation) not shared by halogenated or alkyl analogs [4].

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-4-formylpiperazine-1-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Balanced Partitioning vs. 4-Methoxy, 4-Chloro, and 4-Butyl Analogs

The target compound's computed XLogP3 of 0.7 [1] places it in an optimal intermediate lipophilicity window for oral bioavailability (typically XLogP3 0–3) and CNS penetration (typically XLogP3 1–3) according to established drug-likeness guidelines. This value is situated between the more hydrophilic 4-methoxy analog (XLogP3 0.4) [2] and the more lipophilic 4-chloro analog (XLogP3 1.0) [3], while remaining substantially lower than the 4-butylphenyl analog (XLogP3 2.3) [4]. In the CCR2 antagonist series, reducing lipophilicity was shown to be critical for mitigating hERG channel inhibition—a key cardiac safety liability—while maintaining target potency [5]. The 0.7 value suggests a potentially favorable balance between passive membrane permeability and off-target promiscuity relative to more lipophilic comparators.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Target Compound Offers 3 HBA vs. 2 for Chloro and Butyl Analogs

The target compound possesses three hydrogen bond acceptor (HBA) atoms (two carboxamide oxygens plus the ethoxy ether oxygen) [1], compared with only two HBA atoms in the 4-chloro and 4-butylphenyl analogs which lack the ether oxygen [2][3]. The 4-methoxy and 4-fluoro analogs also have three HBAs [2], but their lower TPSA (52.7–61.9 Ų) vs. the target (~94.3 Ų) indicates reduced overall polarity. This additional HBA capacity in the target compound provides greater potential for specific hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, receptor polar pockets) and improved aqueous solubility through solvent interactions.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA): ~94.3 Ų for Target vs. 52.7–61.9 Ų for All Close Analogs

The target compound exhibits a computed TPSA of approximately 94.3 Ų [1], which is substantially higher than the 4-chloro and 4-fluoro analogs (both 52.7 Ų) [2][3] and the 4-methoxy analog (61.9 Ų) [4]. The 4-butylphenyl analog has a reported TPSA of 52.6 Ų [5]. In the widely accepted Veber rules for oral bioavailability, TPSA < 140 Ų is required, but values above ~90 Ų begin to restrict passive transcellular permeability while favoring paracellular or transporter-mediated uptake. This ~30–42 Ų increment over the halogenated analogs provides a quantifiable differentiation that is expected to produce measurably different Caco-2 permeability and oral absorption profiles if evaluated experimentally.

Polar surface area Membrane permeability Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds vs. 1–2 for Halogenated and Methoxy Analogs

The target compound has 3 rotatable bonds [1], attributable to the ethoxy group's ethyl rotor, in contrast to the 4-chloro and 4-fluoro analogs (1 rotatable bond each) [2][3] and the 4-methoxy analog (2 rotatable bonds) [4]. The 4-butyl analog has 4 rotatable bonds [5]. In ligand–protein binding thermodynamics, each additional rotatable bond contributes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding (when the rotor becomes constrained). This differential means the target compound will exhibit a distinct thermodynamic binding signature relative to the rigid 4-halogen analogs. The ethoxy group also provides conformational sampling that can enable induced-fit binding modes inaccessible to the para-chloro or para-fluoro derivatives.

Conformational flexibility Entropic penalty Binding thermodynamics

Purity Specification: NLT 97% from MolCore vs. Min. 95% Baseline Across Vendor Landscape

Multiple non-excluded vendors provide this compound at a specification of NLT 97% (Not Less Than 97%) [1], while CymitQuimica lists a minimum purity of 95% . The closely related 4-chlorophenyl analog (CAS 710333-78-1) is also available at 97–98% purity from comparable suppliers , suggesting no purity disadvantage for the target compound. For procurement purposes, this means the compound can be sourced without an inherent purity penalty relative to the chlorinated comparator, with at least one vendor (MolCore) explicitly aligning the product with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications .

Purity specification Procurement quality Reproducibility

Absence of Halogen: Synthetic Diversification Advantage vs. 4-Chloro and 4-Fluoro Analogs

Unlike the 4-chloro and 4-fluoro analogs, the target compound contains no aromatic halogen substituent. This is relevant for: (i) synthetic diversification—the ethoxy group can be selectively cleaved (e.g., BBr₃ demethylation-type chemistry) to reveal a phenol handle for further derivatization, whereas aromatic C–Cl and C–F bonds are substantially less labile [1]; (ii) avoidance of halogen-specific metabolic liabilities such as CYP450-mediated oxidative dehalogenation or glutathione conjugation that can produce reactive metabolites [2]; and (iii) compliance with increasing regulatory and industry preference for halogen-free lead compounds in early discovery to reduce environmental persistence and potential toxicological flags [3]. This is a class-level inference; direct comparative metabolism data for this compound are not published.

Halogen-free Late-stage functionalization Metabolic stability

Optimal Application Scenarios for N-(4-Ethoxyphenyl)-4-formylpiperazine-1-carboxamide Based on Differentiated Properties


SAR Expansion of N-Aryl Piperazine-1-carboxamide CCR2 Antagonist Series

In the context of CCR2 antagonist lead optimization, where reducing lipophilicity has been demonstrated to improve hERG selectivity while maintaining receptor potency [1], the target compound (XLogP3 0.7) fills a critical gap between the more polar 4-methoxy analog (0.4) and the more lipophilic 4-chloro analog (1.0). This enables fine-grained lipophilicity SAR exploration without introducing halogen-associated metabolic or toxicological complexity. The three HBA count and high TPSA (~94.3 Ų) further differentiate its permeability profile, making it a candidate for probing the relationship between polar surface area, oral absorption, and hERG counter-screening in this target class.

Halogen-Free Fragment Library Design for CNS and GPCR Targets

For drug discovery programs operating under halogen-free lead-generation guidelines, this compound provides a 4-formylpiperazine-1-carboxamide scaffold with balanced lipophilicity (XLogP3 0.7) [2], favorable for CNS drug-likeness (typically XLogP3 1–3), and an ethoxy group that can serve as a metabolically labile site (CYP450 O-dealkylation) for rapid clearance if desired, or as a precursor for late-stage phenol unmasking [3]. The absence of aromatic halogen eliminates concerns regarding phototoxicity, environmental persistence, and glutathione-trapped reactive metabolite formation that could confound early toxicology screening of halogenated analogs.

Physicochemical Probe Compound for TPSA-Dependent Permeability Studies

With a TPSA of approximately 94.3 Ų—nearly double that of the 4-chloro and 4-fluoro analogs (52.7 Ų)—this compound serves as a valuable member of a TPSA calibration set for in silico permeability model validation or in vitro Caco-2/MDCK assay benchmarking [4]. Pairing this compound head-to-head with its 4-chloro analog in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer would provide direct experimental evidence of how a ~42 Ų TPSA increment within an otherwise identical scaffold translates into permeability differences, aiding computational model refinement.

Conformational Entropy Probe in Thermodynamic Binding Profiling

The three rotatable bonds of the target compound (vs. one for the 4-chloro and 4-fluoro analogs) create a measurable entropic difference in ligand–protein binding thermodynamics [5]. In isothermal titration calorimetry (ITC) experiments comparing this compound with the 4-chloro analog against a common protein target (e.g., a kinase or GPCR), the differential conformational entropy penalty can be experimentally quantified, informing structure-based drug design strategies that seek to balance enthalpic optimization with entropic cost.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-formylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.